2-Bromo-5-methyl-4-nitropyridine
Overview
Description
Methemoglobinemia and Delayed Encephalopathy After Poisoning
A case study reported the toxic effects of 5-bromo-2-nitropyridine, an intermediate in pharmaceutical and pesticide synthesis, on a 40-year-old man who was exposed to the chemical at work. The patient experienced severe symptoms including methemoglobinemia and delayed encephalopathy, highlighting the compound's ability to be absorbed through skin and respiratory tract with serious health implications .
Quantum Chemical and Spectroscopic Investigations
Quantum chemical calculations and spectroscopic investigations of 2-amino-3-methyl-5-nitropyridine provided insights into the molecular structure and electronic properties of the compound. The study utilized density functional theory (DFT) to analyze vibrational frequencies, intramolecular charge transfer, and electronic absorption spectrum, indicating the compound's potential for various applications .
Quantum Mechanical, Spectroscopic, and Docking Studies
The molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were studied using DFT. The research included vibrational frequency analysis, HOMO-LUMO energies, and docking studies, suggesting the compound's biological activity and potential as a non-linear optical (NLO) material .
Vibrational Assignments and Density Functional Studies
The vibrational spectra of 5-bromo-2-nitropyridine were recorded and analyzed using density functional B3LYP method. The study provided a detailed interpretation of the IR and Raman spectra, contributing to the understanding of the compound's molecular vibrations .
Crystal Structure and Polarized Vibrational Spectra
An orthorhombic crystal structure of 2-Bromo-4-nitropyridine N-oxide was determined, and its polarized vibrational spectra were measured. The study correlated the spectra with x-ray structural data, revealing intermolecular interactions and suggesting orientational disorder at higher temperatures .
Molecular and Crystal Structures, Vibrational Studies, and Quantum Chemical Calculations
The crystal structures of nitroderivatives of 2-amino-4-methylpyridine were determined, and their molecular structures were analyzed using DFT. The research compared experimental and theoretical vibrational wavenumbers, providing insights into the compounds' stability and intermolecular interactions .
Large Scale Synthesis of 5-Bromo-2-nitropyridine
A large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation was optimized, addressing initial challenges in conversion and reproducibility. Safety studies ensured the robustness of the reaction conditions for industrial applications .
Reactions with Aromatic Amines
The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines were explored, leading to the formation of pyrazolo-pyridines. The study provided insights into the reactivity of these compounds under different conditions .
Supramolecular Cocrystal Synthesis and Characterization
A cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was synthesized and characterized using various spectroscopic techniques. Theoretical calculations supported the experimental findings, and the crystal structure was analyzed, revealing hydrogen bonding interactions .
Synthesis and Spectroscopic Analysis of a Chlorinated Nitropyridine
The synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were reported. The study included spectroscopic characterization and analysis of optical properties, contributing to the understanding of the compound's behavior in different solvents .
Scientific Research Applications
Synthesis and Production
2-Bromo-5-methyl-4-nitropyridine is involved in significant chemical processes. A study by Agosti et al. (2017) explored the synthesis of a closely related compound, 5-Bromo-2-nitropyridine, through hydrogen peroxide oxidation in large-scale production. This process was initially challenged by low conversion and high impurity content but was eventually optimized for consistent, safe, and reproducible results in large-scale chemical synthesis (Agosti et al., 2017).
Structural and Spectroscopic Analysis
The compound's structural and vibrational characteristics are significant in research. Hanuza et al. (2002) conducted a study on the crystal structure and vibrational spectra of a similar compound, 2-Bromo-4-nitropyridine N-oxide. Their research provides insights into the structural arrangement and the nature of intermolecular interactions, crucial for understanding the compound's chemical behavior (Hanuza et al., 2002).
Chemical Reactivity and Safety Studies
The compound's reactivity and safety are also areas of focus in scientific research. Shi et al. (2022) presented a case report involving 5-Bromo-2-nitropyridine, highlighting the compound's toxicity and potential risks in human exposure. Although this study primarily concerns safety and health implications, it underscores the importance of understanding the chemical's reactivity and interaction with biological systems (Shi et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methyl-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLJFEVQBNWRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540249 | |
Record name | 2-Bromo-5-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-4-nitropyridine | |
CAS RN |
66092-62-4 | |
Record name | 2-Bromo-5-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.